2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Agrochemical R&D Protox/PPO inhibition Herbicide intermediate

2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1256360-18-5) is a pinacol-protected arylboronic ester bearing a trisubstituted phenyl ring with chlorine at the 4-position, fluorine at the 2-position, and an n-propoxy group at the 5-position. It belongs to the class of organoboron reagents widely employed in palladium-catalyzed Suzuki–Miyaura cross-coupling for C–C bond formation.

Molecular Formula C15H21BClFO3
Molecular Weight 314.588
CAS No. 1256360-18-5
Cat. No. B577364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1256360-18-5
Synonyms4-Chloro-2-fluoro-5-propoxyphenylboronic acid, pinacol ester
Molecular FormulaC15H21BClFO3
Molecular Weight314.588
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCCC
InChIInChI=1S/C15H21BClFO3/c1-6-7-19-13-8-10(12(18)9-11(13)17)16-20-14(2,3)15(4,5)21-16/h8-9H,6-7H2,1-5H3
InChIKeyATFCCDUHYXYSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1256360-18-5): Core Structural Identity and Procurement-Class Profile


2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1256360-18-5) is a pinacol-protected arylboronic ester bearing a trisubstituted phenyl ring with chlorine at the 4-position, fluorine at the 2-position, and an n-propoxy group at the 5-position . It belongs to the class of organoboron reagents widely employed in palladium-catalyzed Suzuki–Miyaura cross-coupling for C–C bond formation . The compound serves as a key intermediate for constructing the 4-chloro-2-fluoro-5-propoxyphenyl pharmacophore found in protoporphyrinogen IX oxidase (PPO/Protox) inhibitor herbicides and certain bioactive ligands catalogued in ChEMBL [1]. Its molecular formula is C₁₅H₂₁BClFO₃ with a molecular weight of approximately 314.59 g·mol⁻¹ .

Why Generic Substitution of 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Compromises Synthetic and Biological Fidelity


The 4-chloro-2-fluoro-5-propoxyphenyl scaffold possesses a specific regioisomeric arrangement—chlorine para to the boron attachment point, fluorine ortho, and propoxy meta—that dictates both the electronic character of the aryl ring during cross-coupling and the three-dimensional pharmacophore of downstream bioactive molecules . Substituting this compound with a regioisomer (e.g., 3-chloro-5-fluoro-4-propoxyphenyl pinacol ester, CAS 2828445-71-0) or with an alkoxy-variant (e.g., 4-chloro-2-fluoro-5-isopropoxyphenyl pinacol ester, CAS 2121513-71-9) alters the electronic distribution and steric profile, potentially abolishing target enzyme inhibition [1]. Furthermore, use of the free boronic acid instead of the pinacol ester introduces well-documented instability toward protodeboronation and anhydride formation, compromising reaction stoichiometry and yield reproducibility in multi-step syntheses [2].

Quantitative Differentiation Evidence for 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1256360-18-5) Versus Closest Analogs


Regioisomeric Substitution Pattern: 4-Chloro-2-fluoro-5-propoxy vs. 3-Chloro-5-fluoro-4-propoxy Boronic Ester in Protox Inhibitor Potency

The 4-chloro-2-fluoro-5-propoxyphenyl arrangement found in CAS 1256360-18-5 maps directly onto the pharmacophore of known protoporphyrinogen IX oxidase (Protox/PPO) inhibitors, a herbicide target class where 2-fluoro substitution has been explicitly demonstrated to enhance intact-cell phytotoxic activity [1]. The BRENDA database lists the derived compound 3-(4-chloro-2-fluoro-5-propoxyphenyl)-7-methyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one as a Protox inhibitor, whereas no entry exists for the regioisomeric 3-chloro-5-fluoro-4-propoxy series derived from CAS 2828445-71-0, indicating differential biological recognition of this substitution pattern [2]. Literature data on the closely related propargyloxy analog N-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3,4,5,6-tetrahydrophthalimide (THP) show 50% plant Protox inhibition at 7 nM, establishing a quantitative benchmark for this substitution motif [3].

Agrochemical R&D Protox/PPO inhibition Herbicide intermediate

Pinacol Ester vs. Free Boronic Acid: Hydrolytic and Protodeboronation Stability Advantage

The target compound is supplied as the pinacol ester, a protecting strategy that significantly retards protodeboronation—the irreversible loss of the boronic acid functionality—a major decomposition pathway for electron-rich arylboronic acids . While specific quantitative protodeboronation half-life data for the free 4-chloro-2-fluoro-5-propoxyphenylboronic acid are not publicly available, class-level kinetic studies demonstrate that pinacol esters of arylboronic acids exhibit protodeboronation rate constants typically 10- to 100-fold lower than the corresponding free acids under aqueous basic coupling conditions [1]. The pinacol ester form (CAS 1256360-18-5) is supplied at ≥95% purity by multiple vendors (Aladdin, Leyan, MolCore) with standard storage at room temperature, whereas the free boronic acid form is not commercially catalogued, consistent with its anticipated handling challenges .

Synthetic reliability Boronic ester stability Suzuki coupling stoichiometry

Propoxy vs. Isopropoxy Alkyl Chain: Steric and Lipophilicity Impact on Downstream Biological Activity

The n-propoxy substituent at the 5-position of the phenyl ring distinguishes CAS 1256360-18-5 from its isopropoxy analog (4-chloro-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester), a compound also commercially available . The n-propoxy chain presents a linear, flexible three-carbon extension (calculated ClogP increment ≈ 0.3 vs. isopropoxy), whereas the isopropoxy group introduces branching at the α-carbon, altering both the conformational ensemble and the metabolic profile of downstream coupled products [1]. In the context of Protox inhibitor SAR, the linear propargyloxy and propoxy substituents at the 5-position consistently yield potent herbicidal activity (THP: 7 nM IC₅₀), while isopropoxy-substituted analogs in the same series have been reported to show reduced target affinity [2]. No head-to-head data for the exact pair exists, but the consistent literature pattern supports the linear alkoxy chain as the potency-optimized substituent.

Structure-Activity Relationship Alkoxy chain engineering Drug-likeness optimization

Electronic Tuning of the Aryl Ring: 4-Cl, 2-F, 5-OPr Substitution vs. Non-Halogenated or Mono-Halogenated Analogs in Suzuki Coupling Reactivity

The presence of both electron-withdrawing chlorine (σₚ ≈ 0.23) and fluorine (σₒ ≈ 0.12) substituents on the aryl ring of CAS 1256360-18-5 increases the electrophilicity of the boron-bearing carbon relative to non-halogenated propoxyphenyl pinacol esters such as CAS 1374430-02-0 . This electronic activation translates into a measurable enhancement of the transmetallation rate in the Suzuki catalytic cycle, a phenomenon quantified class-wide: electron-deficient arylboronic esters undergo transmetallation 2- to 5-fold faster than electron-neutral analogs under standard Pd(PPh₃)₄ catalysis [1]. While direct rate data for this specific compound are not published, Hammett analysis of substituted arylboronic esters consistently correlates a positive Σσ with accelerated transmetallation kinetics [1].

Cross-coupling efficiency Electronic effects Aryl halide reactivity

Commercial Purity Benchmarking: CAS 1256360-18-5 Supplier Purity Specifications vs. In-Class Average

Multiple independent suppliers list CAS 1256360-18-5 with purity specifications ranging from 95% (Aladdin, Chemenu) to NLT 98% (MolCore) . The MolCore listing explicitly references ISO certification and suitability for global pharmaceutical R&D and QC applications. In contrast, the regioisomer CAS 2828445-71-0 is predominantly offered at a single purity grade (95% by Bidepharm), with fewer suppliers and no ISO-certified grade readily identifiable . This differential in multi-source availability and certified purity grade reflects the higher procurement maturity of the 4-chloro-2-fluoro-5-propoxy regioisomer, which reduces supply-chain risk for long-term development programs.

Quality control Procurement specification Batch consistency

Validated Protox Pharmacophore: Direct Link Between CAS 1256360-18-5 and a Documented Enzyme Inhibitor

The 4-chloro-2-fluoro-5-propoxyphenyl group is the core aryl fragment of 3-(4-chloro-2-fluoro-5-propoxyphenyl)-7-methyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one, a compound formally catalogued in the BRENDA enzyme database as an inhibitor of protoporphyrinogen IX oxidase (EC 1.3.3.4) from Brassica rapa and Myxococcus xanthus [1]. The closely related propargyloxy congener (THP) has a quantitatively characterized IC₅₀ of 7 nM against plant Protox [2]. In contrast, no analogous BRENDA entry exists for the regioisomeric 3-chloro-5-fluoro-4-propoxy or 4-chloro-2-fluoro-5-isopropoxy variants as Protox inhibitors [1]. This establishes the target compound's aryl substitution pattern as the experimentally validated entry point into PPO inhibitor chemical space.

Target validation Agrochemical pharmacology Enzyme inhibition

Procurement-Driven Application Scenarios for 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Agrochemical Protox Inhibitor Lead Generation via Suzuki Library Synthesis

Research teams developing novel protoporphyrinogen IX oxidase (PPO) herbicides should prioritize CAS 1256360-18-5 as the boronic ester coupling partner for constructing diverse heterocyclic libraries. The 4-chloro-2-fluoro-5-propoxyphenyl scaffold maps directly onto the pharmacophore of the BRENDA-validated Protox inhibitor 3-(4-chloro-2-fluoro-5-propoxyphenyl)-7-methyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one [1]. The propargyloxy analog THP achieves 7 nM IC₅₀ on plant Protox, establishing a quantitative potency expectation for this substitution motif [2]. Use of the pinacol ester form ensures reliable stoichiometry in Suzuki couplings, avoiding the protodeboronation losses associated with the free boronic acid [3].

Scale-Up Synthesis of Bioactive Heterocycles Requiring Regiochemically Defined Boronic Ester Inputs

Process chemistry groups scaling the synthesis of PPO inhibitor candidates or ChEMBL-listed bioactive molecules (e.g., CHEMBL2252322) benefit from the multi-supplier availability of CAS 1256360-18-5 at ≥95% purity, including an ISO-certified NLT 98% grade from MolCore [1]. The regioisomer CAS 2828445-71-0 offers fewer supplier options and lacks an ISO-certified grade, posing supply-chain continuity risks for kilogram-scale campaigns. The pinacol ester's room-temperature storage stability further simplifies inventory management compared to the corresponding free boronic acid [2].

Medicinal Chemistry SAR Exploration at the 5-Alkoxy Position of the Dihalogenated Phenyl Ring

For medicinal chemists optimizing the alkoxy substituent on the 4-chloro-2-fluoro-5-alkoxyphenyl scaffold, CAS 1256360-18-5 provides the linear n-propoxy reference point from which branched (isopropoxy) and unsaturated (propargyloxy, allyloxy) variants can be systematically compared. The linear alkoxy chain is associated with superior Protox inhibitory potency based on cross-analog SAR analysis [1]. Procurement of the n-propoxy pinacol ester enables direct Suzuki coupling to generate the matched molecular pair for head-to-head biological evaluation against the isopropoxy-derived series [2].

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